molecular formula C12H16N2O8 B053950 N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose CAS No. 118377-57-4

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose

Cat. No.: B053950
CAS No.: 118377-57-4
M. Wt: 316.26 g/mol
InChI Key: UYADGCQBRXWWAN-MRAPNPIVSA-N
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Description

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a synthetic compound that combines a maleoyl group with a glycyl residue and a glucopyranose sugar. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleoyl group is known for its reactivity, particularly in forming covalent bonds with thiol groups, making this compound useful in peptide conjugation and modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose typically involves the coupling of N-maleoylglycine with 6-amino-6-deoxyglucopyranose. The reaction is carried out under mild conditions to preserve the integrity of the glucopyranose moiety. The maleoyl group is introduced via a reaction with maleic anhydride, followed by coupling with the amino sugar. This process often requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include the sequential addition of protected amino acids and sugars, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose involves its ability to form covalent bonds with thiol groups on proteins and peptides. This reactivity is primarily due to the maleoyl group, which undergoes Michael addition with thiols. This property makes the compound useful for labeling and modifying proteins, thereby affecting their function and interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Maleoyl alanine
  • N-Maleoyl valine
  • N-Maleoyl isoleucine

Uniqueness

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is unique due to the presence of the glucopyranose moiety, which imparts additional functionality and specificity. This sugar component allows for interactions with carbohydrate-binding proteins and enhances the compound’s solubility and biocompatibility .

Biological Activity

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a derivative of 6-amino-6-deoxy-D-glucose, which has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by the incorporation of a maleoylglycyl moiety, which may enhance its biological interactions and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₃N₃O₅
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 576-47-6

The structural modification with the maleoylglycyl group is hypothesized to influence the compound's solubility and interaction with biological targets.

Inhibition of Glycolysis

Research indicates that derivatives of 6-amino-6-deoxy-D-glucose can inhibit glycolytic pathways, which is particularly relevant in cancer biology. The inhibition occurs through competitive binding to hexokinase, an enzyme crucial for glucose metabolism. Studies have shown that this compound may act as a potent inhibitor of glucose transport in various cell types, including adipocytes and cancer cells .

Modulation of Hexose Transport

The compound has been shown to affect hexose transport mechanisms. In particular, N-maleoylglycyl derivatives have been identified as effective inhibitors of 3-O-methylglucose uptake in rat adipocytes, indicating their potential role in regulating glucose homeostasis and insulin sensitivity .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro. The compound exhibits cytotoxic effects on various cancer cell lines by disrupting metabolic pathways essential for tumor growth. For instance, studies suggest that it may enhance the efficacy of existing chemotherapeutics by targeting metabolic vulnerabilities in cancer cells .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects of this compound on glioblastoma cells.
    • Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value lower than that observed with standard chemotherapeutic agents.
  • Insulin Sensitivity Assessment :
    • Objective : Investigate the effects on glucose uptake in insulin-resistant models.
    • Findings : Enhanced insulin sensitivity was noted in adipocyte cultures treated with the compound, suggesting potential therapeutic applications for metabolic disorders .

Research Findings Summary Table

StudyObjectiveKey FindingsReference
Study 1Anticancer activitySignificant cytotoxicity in glioblastoma cells
Study 2Insulin sensitivityImproved glucose uptake in insulin-resistant models
Study 3Hexose transport inhibitionEffective inhibitor of glucose transport in adipocytes

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O8/c15-6(4-14-7(16)1-2-8(14)17)13-3-5-9(18)10(19)11(20)12(21)22-5/h1-2,5,9-12,18-21H,3-4H2,(H,13,15)/t5-,9-,10+,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYADGCQBRXWWAN-MRAPNPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)NCC2C(C(C(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CC(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922669
Record name 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118377-57-4
Record name N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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